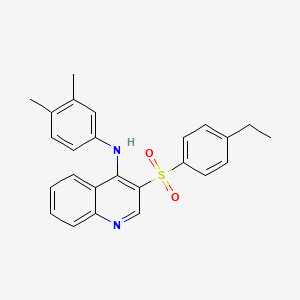

N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(4-ethylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-4-19-10-13-21(14-11-19)30(28,29)24-16-26-23-8-6-5-7-22(23)25(24)27-20-12-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDZFPTFOCNOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in antibacterial and antitumor applications. This article reviews the current understanding of its biological activity, including synthesis routes, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dimethylphenyl group and an ethylbenzenesulfonyl moiety. The presence of these substituents can significantly affect the compound's reactivity and biological properties.

| Component | Description |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 342.45 g/mol |

| Functional Groups | Sulfonamide, Aromatic amine |

Antibacterial Activity

This compound exhibits significant antibacterial properties. Sulfonamides, the class to which this compound belongs, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and leads to bacterial death.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics PABA, inhibiting the enzyme involved in folate synthesis in bacteria.

- Interference with Enzymatic Pathways : The quinoline structure may interact with various enzymes involved in cancer cell proliferation and survival.

Case Studies and Research Findings

- Antibacterial Studies : A study demonstrated that modifications in sulfonamide structures could lead to enhanced antibacterial activity against resistant strains of bacteria. This compound was noted for its effectiveness against certain Gram-positive bacteria.

- Antitumor Evaluation : In vitro assays using related quinoline derivatives showed significant inhibition of cancer cell lines, with some derivatives exhibiting IC values comparable to established chemotherapeutic agents . Although direct studies on this specific compound are scarce, the potential for similar activity is suggested based on structural similarities.

Scientific Research Applications

Chemical Reactions

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine can undergo various reactions:

- Oxidation: Using agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

- Reduction: Employing sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

- Substitution: Nucleophilic substitution at sulfonyl and amine groups with alkyl halides or acyl chlorides.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry. Its unique structure allows for specific interactions with metal ions, facilitating the development of new materials.

Biology

Research has indicated that this compound may function as an enzyme inhibitor or receptor modulator. Its ability to intercalate with DNA suggests potential applications in gene regulation and cancer therapy.

Case Study: Enzyme Inhibition

A study exploring the inhibitory effects of this compound on specific enzymes demonstrated significant reductions in enzyme activity, indicating its potential as a therapeutic agent in metabolic disorders.

Medicine

The compound's therapeutic properties are being explored for anti-inflammatory, antimicrobial, and anticancer activities. Its structural features contribute to its binding affinity to biological targets.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Industrial Applications

This compound finds utility in developing advanced materials such as organic semiconductors and fluorescent dyes. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates novel synthesis pathways |

| Biology | Enzyme inhibition and receptor modulation | Offers new therapeutic avenues |

| Medicine | Anti-inflammatory and anticancer properties | Potential for drug development |

| Industry | Organic semiconductors and fluorescent dyes | Innovations in material science |

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituent effects of the target compound with analogs from the evidence:

Key Observations :

Physicochemical and Spectral Properties

- Melting Points: Quinoline derivatives with polar substituents (e.g., 4k: 223–225°C) exhibit higher melting points than nonpolar analogs. The sulfonyl group in the target compound may elevate its melting point relative to methoxy-substituted quinolines .

- NMR Trends: In , quinolin-4-amine derivatives show characteristic $ ^1H $ NMR shifts for aromatic protons (δ 7.0–8.5 ppm) and $ ^{13}C $ NMR signals for quinoline carbons (δ 110–160 ppm). The target compound’s 4-ethylbenzenesulfonyl group would likely produce distinct $ ^1H $ signals for ethyl groups (δ ~1.2–1.4 ppm) and sulfonyl-attached aromatic protons (δ ~7.5–8.0 ppm) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(3,4-dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine, and how can reaction conditions be optimized to improve yield?

- The synthesis of this compound involves multi-step reactions, including Friedländer condensation for the quinoline core, sulfonylation, and coupling of substituents. Critical challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., over-oxidation). Optimization strategies:

- Use anhydrous conditions and catalysts like pyridine to enhance sulfonylation efficiency .

- Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion points .

- Purify intermediates via column chromatography to reduce impurities affecting downstream steps .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- 1H/13C NMR : Assign signals using DEPT and HSQC to resolve overlapping peaks, particularly for aromatic protons in the quinoline and benzenesulfonyl groups .

- X-ray crystallography : Employ SHELXL for refinement, leveraging high-resolution data to resolve ambiguities in stereochemistry or hydrogen bonding .

- Mass spectrometry (HRMS) : Confirm molecular formula and detect sulfone-related fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar quinoline derivatives?

- Comparative SAR studies : Systematically modify substituents (e.g., ethyl vs. methoxy groups on the benzenesulfonyl moiety) and correlate changes with activity trends. For example, ethyl groups may enhance lipophilicity and membrane permeability compared to methoxy .

- Dose-response assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability between studies .

- Molecular docking : Compare binding poses of this compound and analogs (e.g., chloroquine) against shared targets like topoisomerases or kinase enzymes .

Q. What experimental strategies can elucidate the mechanism of action for this compound in enzyme inhibition?

- Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for interactions with target enzymes .

- Site-directed mutagenesis : Identify critical residues in the enzyme active site by testing inhibition against mutant variants .

Q. How can crystallographic data be leveraged to understand conformational flexibility in this compound?

- Twinning analysis : Use SHELXL to refine twinned crystals, which are common in sulfonamide-containing compounds due to hydrogen-bonding networks .

- ORTEP-3 visualization : Analyze thermal ellipsoids to identify regions of high flexibility (e.g., ethyl group rotation) and correlate with functional assays .

- Polymorph screening : Compare crystal packing modes to assess stability under physiological conditions .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS .

- pH-solubility profiling : Use shake-flask methods to determine solubility in buffers (pH 1–10) and identify optimal storage conditions .

Q. What computational tools are suitable for predicting the ADMET properties of this compound?

- SwissADME : Predict logP, bioavailability, and CYP450 interactions based on the compound’s sulfonamide and quinoline motifs .

- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using lipid bilayer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.